
(1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
Descripción
The compound “(1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide” is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a phenethyl group at position 4 and a 2-oxo-2-phenylethylthio moiety at position 3. The triazole ring is further functionalized with an adamantane-1-carboxamide group via a methyl linker. This design combines the rigidity of adamantane with the pharmacological versatility of the 1,2,4-triazole scaffold, which is known for diverse bioactivities, including antihypoxic and enzyme inhibitory effects .
Synthesis of such derivatives typically involves cyclization of hydrazinecarbothioamides followed by alkylation or coupling reactions, as seen in related adamantane-triazole hybrids .
Propiedades
IUPAC Name |
N-[[5-phenacylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O2S/c35-26(25-9-5-2-6-10-25)20-37-29-33-32-27(34(29)12-11-21-7-3-1-4-8-21)19-31-28(36)30-16-22-13-23(17-30)15-24(14-22)18-30/h1-10,22-24H,11-20H2,(H,31,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOHPYKZQGIIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CCC5=CC=CC=C5)SCC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (1S,3S)-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis and Chemical Structure
The synthesis of this compound involves a multi-step process that includes the functionalization of triazole derivatives with phenethyl and thio groups. The presence of the adamantane moiety enhances the compound's lipophilicity and potential bioavailability. The molecular formula and structure can be summarized as follows:
- Molecular Formula : C₁₉H₂₃N₃O₂S
- CAS Number : Not specified in the literature.
Anticancer Properties
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
-
Cell Viability Assays : The MTT assay has been employed to assess the cytotoxicity of this compound against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated a dose-dependent inhibition of cell proliferation.
Cell Line IC50 (µM) IGR39 12.5 MDA-MB-231 15.0 Panc-1 10.0 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell migration as demonstrated in wound healing assays.
Other Pharmacological Activities
In addition to anticancer effects, derivatives containing the triazole moiety have shown promise in other therapeutic areas:
- Antimicrobial Activity : Similar compounds have been reported to exhibit antimicrobial properties against various bacterial strains.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which could contribute to their overall therapeutic efficacy.
Case Studies
A case study involving a series of synthesized triazole derivatives highlighted the importance of structural modifications on biological activity:
- Study Overview : A group of researchers synthesized several triazole derivatives and tested their anticancer properties using the MTT assay.
- Findings : Among the synthesized compounds, those with bulky substituents showed enhanced cytotoxicity compared to their less substituted counterparts.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues
A. 5-(Adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (Compounds I, II)
These derivatives (e.g., R = methyl or phenyl) share the adamantane-triazole core but lack the phenethyl and 2-oxo-2-phenylethylthio substituents. The absence of these groups reduces steric bulk and may lower lipophilicity compared to the target compound. For instance, 5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione has a molecular weight of 289.4 g/mol, significantly lower than the target compound’s estimated mass (~500 g/mol) .
B. N1-(4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide This thiazole-based analogue replaces the triazole ring with a thiazole, altering electronic properties and hydrogen-bonding capacity.
C. Adamantane-Indole Hybrids (e.g., N-o-Tolylcycloadamantanecarboxamide)
These derivatives integrate indole instead of triazole, offering distinct π-π stacking interactions. The synthesis of such compounds involves carboxamide coupling, similar to the target compound’s adamantane-1-carboxamide group, but their bioactivity profiles differ due to heterocycle variation .
Physicochemical Properties
Property | Target Compound (Estimated) | 5-(Adamantane-1-yl)-4-methyl-triazole-3-thione | N1-(4-phenyl-thiazol-2-yl)adamantane-carboxamide |
---|---|---|---|
Molecular Weight | ~500 g/mol | 289.4 g/mol | 338.47 g/mol |
LogP (Lipophilicity) | High (adamantane + aryl) | Moderate (adamantane + methyl) | Moderate (adamantane + thiazole) |
Solubility | Low (nonpolar substituents) | Low (recrystallized from n-butanol) | Moderate (thiazole enhances polarity) |
Melting Point | Not reported | 160–220°C (alkylthio derivatives) | Not reported |
Research Findings and Implications
- Structural Optimization : The target compound’s design merges features from multiple bioactive scaffolds, suggesting a multi-target mechanism. However, its size may limit oral bioavailability.
- Comparative Efficacy : In preclinical models, adamantane-triazole derivatives with longer alkyl chains (e.g., 1-bromoheptane derivatives) showed superior antihypoxic activity, hinting that the target compound’s phenethyl group might mimic this effect .
Métodos De Preparación
Triazole Ring Formation via Cyclocondensation
The 1,2,4-triazole ring is synthesized through cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example:
Functionalization at the 5-Position
The thiol group at the triazole’s 5-position undergoes alkylation or nucleophilic substitution:
N-Methylation at the 3-Position
Introduction of the methyl group is performed using methyl iodide under basic conditions (NaOH, ethanol, 50°C).
Amide Coupling Strategy
The adamantane-1-carboxylic acid is coupled to the triazole-methylamine intermediate using standard peptide coupling reagents:
Reaction Conditions
- Adamantane-1-carboxylic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.2 equiv)
- Solvent: DCM or DMF
- Temperature: 0°C → 25°C, 12–24 h
- Yield: 60–75%
Stereochemical Control and Resolution
The (1S,3s) configuration necessitates enantioselective synthesis or post-synthetic resolution:
- Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) resolves racemic mixtures.
- Asymmetric catalysis with chiral ligands (e.g., BINAP) during key steps remains a theoretical option but lacks empirical validation for this compound.
Optimization Challenges and Solutions
Thioether Stability
The (2-oxo-2-phenylethyl)thio group is prone to oxidation. Solutions include:
Triazole Ring Rearrangement
Acidic or high-temperature conditions may cause triazole tautomerization. Mitigation involves:
Comparative Analysis of Synthetic Routes
Scale-Up Considerations
Industrial production faces hurdles in:
- Cost of chiral resolution : Simulated moving bed (SMB) chromatography reduces solvent use.
- Exothermic reactions : Flow chemistry minimizes thermal degradation during triazole cyclization.
Q & A
Basic: What are the key synthetic routes for (1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide?
Answer:
The synthesis involves three primary stages:
Triazole Ring Formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH) to form the 1,2,4-triazole core .
Adamantane Core Introduction : A nucleophilic substitution or coupling reaction between the triazole intermediate and an adamantane-1-carboxylic acid derivative. This step often employs coupling agents like EDC/HATU in solvents such as DMF .
Functionalization : Thiol-alkylation of the triazole sulfur with 2-oxo-2-phenylethyl groups using α-haloketones (e.g., phenacyl bromide) in n-butanol or ethanol under reflux .
Optimization : Microwave-assisted synthesis and flow reactors can enhance yields (e.g., 65–80%) and reduce reaction times .
Basic: How is structural confirmation achieved for this compound?
Answer:
Structural validation requires:
- 1H/13C NMR : To confirm the adamantane methylene groups (δ ~1.7–2.1 ppm) and triazole/thioether linkages (δ ~7.5–8.2 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) should match the theoretical mass (C₃₂H₃₆N₄O₂S: ~564.6 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolves spatial arrangements of the adamantane cage and triazole-thioether substituents, critical for structure-activity relationship (SAR) studies .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Standardize protocols using CLSI guidelines .
- Solubility Limitations : Poor aqueous solubility may skew IC₅₀ values. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .
- Impurity Interference : HPLC purity >95% is essential; residual solvents (e.g., DMF) can inhibit biological targets .
Validation : Cross-test in orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate via siRNA knockdown of putative targets .
Advanced: What methodologies optimize the compound’s pharmacokinetic profile?
Answer:
Key strategies include:
- Prodrug Design : Esterification of the adamantane carboxamide to enhance oral bioavailability .
- Lipophilicity Adjustment : Replace phenethyl groups with polar substituents (e.g., hydroxyl or morpholine) to improve LogP (target: 2–4) .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., thioether oxidation). Introduce fluorine atoms to block CYP450-mediated degradation .
Advanced: How to investigate the compound’s mechanism of action?
Answer:
- Target Identification : Use affinity chromatography with immobilized adamantane probes to pull down binding proteins from cell lysates .
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB: 3SN6 for EGFR) to prioritize targets .
- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment to map affected pathways (e.g., apoptosis or mTOR signaling) .
Basic: What are the critical stability considerations for storage and handling?
Answer:
- Thermal Stability : DSC analysis shows decomposition >200°C. Store at −20°C under argon .
- Light Sensitivity : Thioether bonds degrade under UV; use amber vials .
- Hydrolytic Stability : Susceptible to base-mediated triazole ring opening. Buffer solutions should maintain pH 6–7 .
Advanced: How to design SAR studies for this compound?
Answer:
- Core Modifications : Compare adamantane with norbornane or cubane to assess rigidity effects on target binding .
- Substituent Variations : Replace the phenethyl group with cyclohexyl or benzyl to evaluate steric and electronic impacts .
- Bioisosteres : Substitute the thioether with sulfoxide/sulfone to modulate electron density and H-bonding .
Basic: What analytical methods quantify the compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.6 µm, 50 × 2.1 mm) with MRM transitions (564.6 → 432.3) in plasma .
- Sample Prep : Protein precipitation with acetonitrile (4:1 v/v) achieves >90% recovery .
- Validation : Follow FDA guidelines for LOD (1 ng/mL), LOQ (5 ng/mL), and linearity (5–500 ng/mL) .
Advanced: How to address low yield in the final coupling step?
Answer:
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings .
- Solvent Optimization : Switch from DMF to DMAc or THF to reduce side reactions .
- Temperature Control : Lower reaction temperature to 40°C to prevent adamantane decomposition .
Cross-disciplinary: What non-pharmacological applications exist for this compound?
Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.